Methoserpidine

Beschreibung

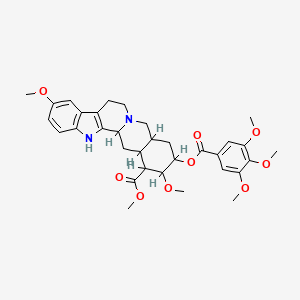

Structure

2D Structure

Eigenschaften

CAS-Nummer |

865-04-3 |

|---|---|

Molekularformel |

C33H40N2O9 |

Molekulargewicht |

608.7 g/mol |

IUPAC-Name |

methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-23-22(14-19)20-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)21(18)15-24(35)29(20)34-23/h7-8,11-12,14,18,21,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,21+,24-,27-,28+,31+/m1/s1 |

InChI-Schlüssel |

ULBNWNUHGJLQHO-VKMIBBQISA-N |

Isomerische SMILES |

CO[C@@H]1[C@H](C[C@H]2CN3CCC4=C([C@@H]3C[C@H]2[C@H]1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Kanonische SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

865-04-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Methoserpidine; Decaserpil; Neoserpin; Resertene; R 694; R-694; R694; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methoserpidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoserpidine, an antihypertensive agent, is a chemical analogue of reserpine (B192253), a member of the Rauwolfia alkaloid family.[1][2] While specific quantitative data on this compound's direct interactions with its molecular targets are not extensively available in current literature, its mechanism of action is understood to be analogous to that of reserpine. This guide elucidates the core mechanism of this compound, predicated on its function as an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). By irreversibly blocking VMAT2, this compound prevents the storage of monoamine neurotransmitters—norepinephrine (B1679862), dopamine, and serotonin—in presynaptic vesicles. This leads to their depletion from nerve terminals, resulting in a decrease in sympathetic tone and a subsequent lowering of blood pressure. This document provides a detailed overview of this mechanism, supported by data from studies on reserpine and other VMAT2 inhibitors, and outlines relevant experimental protocols.

Core Mechanism of Action: VMAT2 Inhibition

The primary molecular target of this compound, like its analogue reserpine, is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons. Its function is to transport monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm into the vesicles, a process essential for their subsequent release into the synaptic cleft.

This compound acts as an irreversible inhibitor of VMAT2. By binding to the transporter, it prevents the uptake and storage of monoamines in synaptic vesicles. The monoamines that remain in the cytoplasm are then degraded by enzymes such as monoamine oxidase (MAO). This leads to a progressive depletion of monoamine stores in both central and peripheral nerve terminals.

The antihypertensive effects of this compound are primarily attributed to the depletion of norepinephrine from peripheral sympathetic nerve endings. The reduction in norepinephrine levels leads to decreased stimulation of adrenergic receptors on blood vessels and the heart, resulting in vasodilation and a decrease in cardiac output, which collectively lower blood pressure.

dot

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data (Illustrative)

As this compound-specific quantitative data is scarce, the following tables present data for reserpine and other relevant VMAT2 inhibitors to illustrate the typical potencies and effects.

Table 1: VMAT2 Binding Affinities and Inhibitory Concentrations

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Reserpine | VMAT2 | [³H]dihydrotetrabenazine Binding | ~1 | - | FMR (2014) |

| Tetrabenazine | VMAT2 | FFN206 Uptake | - | 20.4 ± 4.1 | PMC (2025) |

| Valbenazine | VMAT2 | FFN206 Uptake | - | - | PMC (2025) |

Note: Data for reserpine and other VMAT2 inhibitors are provided for illustrative purposes due to the lack of specific data for this compound.

Table 2: Effects on Catecholamine Levels

| Compound | Model | Tissue | Catecholamine | Depletion (%) | Time Point | Reference |

| Reserpine | Rat | Heart | Norepinephrine | >90% | 24 hours | PMC (2017) |

| Reserpine | Rat | Brain | Dopamine | ~80% | 24 hours | FMR (2014) |

Note: This data for reserpine illustrates the expected effect of VMAT2 inhibitors on catecholamine levels.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of VMAT2 inhibitors like this compound.

VMAT2 Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for VMAT2.

Materials:

-

HEK293 cells stably expressing human VMAT2

-

[³H]dihydrotetrabenazine (radioligand)

-

This compound (test compound)

-

Reserpine (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture HEK293-VMAT2 cells and harvest. Homogenize cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [³H]dihydrotetrabenazine (typically at its Kd value).

-

Add increasing concentrations of this compound to compete with the radioligand.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled reserpine).

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

dot

Caption: Experimental workflow for a VMAT2 binding assay.

Catecholamine Depletion Assay (In Vivo)

Objective: To quantify the effect of this compound on catecholamine levels in various tissues.

Materials:

-

Laboratory animals (e.g., rats or mice)

-

This compound solution for injection

-

Vehicle control (e.g., saline)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

-

Tissue homogenization buffer

-

Reagents for catecholamine extraction

Procedure:

-

Animal Dosing: Administer this compound (at various doses) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Tissue Collection: At specified time points after dosing (e.g., 2, 6, 24 hours), euthanize the animals and dissect the tissues of interest (e.g., heart, brain, adrenal glands).

-

Tissue Homogenization: Homogenize the tissues in ice-cold buffer to release the catecholamines.

-

Catecholamine Extraction: Perform a validated extraction procedure (e.g., alumina (B75360) adsorption or solid-phase extraction) to isolate catecholamines from the tissue homogenate.

-

HPLC Analysis: Analyze the extracted samples using an HPLC system with electrochemical detection to separate and quantify norepinephrine, dopamine, and serotonin.

-

Data Analysis: Compare the catecholamine levels in the tissues of this compound-treated animals to those of the vehicle-treated control group to determine the percentage of depletion.

dot

Caption: Experimental workflow for a catecholamine depletion assay.

Conclusion

The core mechanism of action of this compound is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters, particularly norepinephrine, from sympathetic nerve terminals. This reduction in neurotransmitter availability results in decreased sympathetic outflow and a consequent lowering of blood pressure. While direct quantitative pharmacological data for this compound is limited, the well-established mechanism of its analogue, reserpine, provides a robust framework for understanding its antihypertensive effects. Further research is warranted to delineate the specific binding kinetics and potency of this compound at VMAT2 to fully characterize its pharmacological profile.

References

An In-depth Technical Guide to the Pharmacology of Methoserpidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoserpidine, a derivative of the rauwolfia alkaloid reserpine (B192253), is an antihypertensive agent that has demonstrated efficacy in the management of mild to moderate hypertension. This document provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and clinical effects. It is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development, providing detailed experimental methodologies, quantitative data, and visualizations of key pathways. While extensive data on its clinical antihypertensive effects from early studies are available, modern pharmacokinetic and receptor binding data remain limited.

Introduction

This compound, chemically known as 10-methoxydeserpidine, is a synthetic analog of reserpine, a naturally occurring alkaloid isolated from the roots of Rauwolfia serpentina.[1] Like reserpine, this compound exerts its antihypertensive effects through the depletion of catecholamines and serotonin (B10506) from central and peripheral nerve endings.[2] It was developed with the aim of retaining the antihypertensive properties of reserpine while reducing its central nervous system side effects, particularly depression.

Mechanism of Action

The primary mechanism of action of this compound, analogous to reserpine, is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons and is responsible for the uptake and storage of monoamine neurotransmitters, including dopamine, norepinephrine (B1679862), and serotonin, from the cytoplasm into the vesicles.

By irreversibly blocking VMAT2, this compound prevents the sequestration of these neurotransmitters. The unprotected monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a gradual and sustained depletion of neurotransmitter stores in presynaptic neurons. This reduction in available norepinephrine at peripheral sympathetic neuroeffector junctions results in decreased sympathetic tone, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of arterial blood pressure.

Signaling Pathway of this compound's Action

References

- 1. This compound in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, Distribution, Metabolism and Excretion of Drug | Pharmaguideline [pharmaguideline.com]

- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Methoserpidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoserpidine is a synthetic derivative of deserpidine, a naturally occurring Rauwolfia alkaloid.[1] It is classified as an antihypertensive agent and is structurally related to reserpine.[2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its mechanism of action, and available toxicological data. The information is intended to support research, drug development, and scientific understanding of this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with the IUPAC name methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[4] Its chemical structure is characterized by a pentacyclic yohimban (B1201205) skeleton.[4]

General Properties

| Property | Value | Source |

| Chemical Formula | C₃₃H₄₀N₂O₉ | [2][4] |

| Molecular Weight | 608.7 g/mol | [4] |

| CAS Number | 865-04-3 | [4] |

| Appearance | Solid powder | [1] |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Soluble in DMSO.[1] | Quantitative solubility data in various solvents (e.g., water, ethanol, etc.) is not available. |

| LogP (calculated) | 4.1 | This is a computed value and may not reflect experimental findings.[4] |

Mechanism of Action: VMAT2 Inhibition

The primary mechanism of action of this compound, similar to its structural analog reserpine, is the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[5][6] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons.[5][6] Its function is to sequester cytosolic monoamine neurotransmitters—such as dopamine, norepinephrine (B1679862), and serotonin—into these vesicles for storage and subsequent release into the synapse.[5][6]

By inhibiting VMAT2, this compound prevents the uptake and storage of these neurotransmitters.[5][6] The monoamines that remain in the cytoplasm are subsequently degraded by enzymes like monoamine oxidase (MAO).[7] This leads to a depletion of monoamine stores in presynaptic neurons, resulting in reduced neurotransmitter release upon neuronal firing.[5][6] The antihypertensive effects of this compound are attributed to the depletion of norepinephrine in the peripheral sympathetic nervous system.

Figure 1. Signaling pathway of this compound's VMAT2 inhibition.

Experimental Protocols

VMAT2 Binding Assay

Objective: To determine the binding affinity of this compound to VMAT2.

General Protocol:

-

Preparation of Vesicles: Synaptic vesicles are typically isolated from rat or mouse brain tissue (e.g., striatum) by differential centrifugation and sucrose (B13894) density gradient centrifugation.

-

Radioligand Binding: Vesicle preparations are incubated with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine, in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound, which is a measure of its binding affinity.

Monoamine Uptake Assay

Objective: To assess the functional inhibition of VMAT2-mediated monoamine transport by this compound.

General Protocol:

-

Vesicle Preparation: Synaptic vesicles are prepared as described above.

-

Uptake Reaction: Vesicles are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) and ATP (to energize the transport) in the presence of various concentrations of this compound.

-

Termination and Measurement: The uptake reaction is terminated by rapid filtration. The amount of radioactivity accumulated inside the vesicles is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the monoamine uptake (IC₅₀) is calculated to determine its inhibitory potency.

Figure 2. General experimental workflows for assessing VMAT2 interaction.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific experimental data on the ADME properties of this compound are not available in the public domain.

Toxicology

Quantitative toxicological data, such as the median lethal dose (LD₅₀), for this compound are not available in the reviewed scientific literature. As a Rauwolfia alkaloid derivative, its toxicological profile may share similarities with other compounds in this class, but specific studies on this compound are required for a definitive assessment.

Conclusion

This compound is a Rauwolfia alkaloid derivative with a well-established mechanism of action as a VMAT2 inhibitor. This guide has summarized the available chemical and physical data for this compound. However, significant gaps exist in the publicly available literature regarding its quantitative physicochemical properties, detailed experimental protocols for its pharmacological evaluation, and its ADME and toxicological profiles. Further research is warranted to fully characterize this compound and to provide the comprehensive data necessary for advanced drug development and scientific inquiry.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C33H40N2O9 | CID 71798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

Methoserpidine: A Technical Overview for Drug Development Professionals

FOR IMMEDIATE RELEASE

An In-depth Technical Guide on Methoserpidine for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, an antihypertensive agent. The document consolidates available data on its chemical properties, mechanism of action, and relevant experimental protocols, aimed at providing a foundational resource for researchers and professionals in the field of drug development.

Core Chemical Identifiers

This compound is a derivative of reserpine (B192253), an alkaloid traditionally used for its antihypertensive properties. The precise identification of this compound is critical for research and regulatory purposes.

| Identifier | Value |

| IUPAC Name | Methyl (1S,2R,3R,4aS,13bR,14aS)-2,10-dimethoxy-3-[(3,4,5-trimethoxybenzoyl)oxy]-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate |

| Systematic IUPAC Name | Methyl 10,17α-dimethoxy-18β-[(3,4,5-trimethoxybenzoyl)oxy]-3β,20α-yohimban-16β-carboxylate |

| CAS Number | 865-04-3[1] |

Mechanism of Action: VMAT2 Inhibition

The primary mechanism of action for this compound, analogous to its parent compound reserpine, is the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[2][3] VMAT2 is a crucial protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine (B1679862), and serotonin—from the cytoplasm into synaptic vesicles in presynaptic neurons.

By irreversibly blocking VMAT2, this compound prevents the loading of these neurotransmitters into vesicles.[2] This leads to their accumulation in the cytoplasm, where they are subsequently degraded by monoamine oxidase (MAO). The resulting depletion of monoamine stores in nerve terminals, particularly norepinephrine in the peripheral sympathetic nervous system, leads to a reduction in sympathetic tone. This decreased sympathetic activity results in vasodilation and a lowering of blood pressure.

Quantitative Data

While specific quantitative clinical data for this compound is limited in contemporary literature, data for the closely related compound, reserpine, can provide valuable insights into the expected antihypertensive effects.

Reserpine Antihypertensive Efficacy

A proof-of-concept study on reserpine in patients with refractory hypertension demonstrated significant blood pressure reduction.

| Parameter | Mean Reduction (± SD) |

| Systolic Automated Office Blood Pressure | 29.3 ± 22.2 mm Hg |

| Diastolic Automated Office Blood Pressure | 22.0 ± 15.8 mm Hg |

| 24-hour Systolic Ambulatory Blood Pressure | 21.8 ± 13.4 mm Hg |

| 24-hour Diastolic Ambulatory Blood Pressure | 15.3 ± 9.6 mm Hg |

| Awake Systolic Ambulatory Blood Pressure | 23.8 ± 11.8 mm Hg |

| Awake Diastolic Ambulatory Blood Pressure | 17.8 ± 9.2 mm Hg |

| Asleep Systolic Ambulatory Blood Pressure | 21.5 ± 11.4 mm Hg |

| Asleep Diastolic Ambulatory Blood Pressure | 13.7 ± 6.4 mm Hg |

Data from a study on reserpine in patients with refractory hypertension.

It is important to note that while the mechanism is similar, the potency and pharmacokinetic profiles of this compound may differ from reserpine, leading to variations in clinical efficacy and dosing.

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol provides a method for assessing the binding affinity of compounds to VMAT2, which is essential for screening and characterizing potential inhibitors like this compound.

Objective: To determine the binding affinity of a test compound for VMAT2 by measuring the displacement of a radiolabeled ligand.

Materials:

-

Purified VMAT2 protein

-

[³H]-Dihydrotetrabenazine ([³H]-DTBZ) as the radioligand

-

Test compound (e.g., this compound)

-

Reserpine (for determining non-specific binding)

-

Scintillation vials and fluid

-

Microplate reader or scintillation counter

-

Buffer solutions (e.g., Tris-HCl)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate a fixed concentration of purified VMAT2 protein with a fixed concentration of [³H]-DTBZ and varying concentrations of the test compound.

-

For determining non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of unlabeled reserpine.

-

Incubate the mixture at a specified temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound presents a compelling case for further investigation as an antihypertensive agent, particularly given its well-defined mechanism of action through VMAT2 inhibition. While a scarcity of recent, specific quantitative data exists for this compound itself, the extensive research on the closely related compound reserpine provides a strong foundational understanding of its potential therapeutic effects. The experimental protocols outlined in this guide offer a starting point for the preclinical evaluation of this compound and other novel VMAT2 inhibitors. Future research should focus on obtaining robust pharmacokinetic and pharmacodynamic data for this compound to accurately determine its therapeutic window and clinical utility.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 3. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a "Non-Depressant" Rauwolfia Alkaloid: The Discovery and Development of Methoserpidine

A deep dive into the scientific journey of Methoserpidine, from its initial discovery as a promising antihypertensive agent with a unique pharmacological profile to its eventual place in therapeutic history. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the key milestones, experimental data, and methodologies that defined this intriguing molecule.

In the mid-20th century, the quest for effective and well-tolerated treatments for hypertension led researchers to the rich chemical diversity of the Rauwolfia plant species. While reserpine (B192253), a potent alkaloid from Rauwolfia serpentina, had emerged as a significant antihypertensive, its clinical utility was often hampered by a notable side effect: depression. This set the stage for the discovery of this compound, a compound that promised the therapeutic benefits of its predecessors without their central nervous system drawbacks.

Discovery and Initial Characterization

The first announcement of a new, non-depressant isomer of reserpine appeared in a 1958 publication in the Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. A team of French researchers, L. Velluz, M. Peterfalvi, and R. Jequier, described a novel derivative, 10-methoxydeserpidine, which would later become known as this compound.

While the initial announcement did not detail a total synthesis, the compound was prepared as a semi-synthetic derivative of a naturally occurring Rauwolfia alkaloid. The key structural difference between this compound and its close relative, deserpidine, is the presence of a methoxy (B1213986) group at the 10th position of the indole (B1671886) nucleus. This seemingly minor modification was found to have a profound impact on its pharmacological profile.

Historical Development: From Laboratory to Clinic

Following its initial description, this compound underwent a period of intensive pharmacological and clinical investigation throughout the late 1950s and early 1960s. The early development of the drug can be traced through a series of key studies that established its antihypertensive efficacy and, crucially, its attenuated sedative and depressive effects compared to reserpine.

A pivotal pharmacological study was published in 1960 by Peterfalvi and Jequier in the Archives Internationales de Pharmacodynamie et de Thérapie. Their work in animal models laid the groundwork for understanding the drug's mechanism of action and its distinct central nervous system profile.

Clinical trials soon followed, with researchers across Europe investigating its therapeutic potential in hypertensive patients. Notable early clinical reports include those by Brun and Rondelet in Lyon Médical (1959) and a significant trial by M.C. Holt reported in the British Medical Journal in 1961. These studies provided the first quantitative data on the efficacy and safety of this compound in a clinical setting.

The timeline below illustrates the key milestones in the discovery and early development of this compound.

An In-depth Technical Guide to Methoserpidine and its Structural Analogs: A Review of the Landscape

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Scientific literature extensively covers the structural analogs and derivatives of reserpine (B192253), the parent compound of methoserpidine. However, there is a notable scarcity of specific research on the synthesis and pharmacological evaluation of a diverse range of this compound's own structural analogs and derivatives. This guide, therefore, provides a comprehensive overview of this compound and leverages the extensive data on reserpine analogs to infer potential structure-activity relationships and guide future research in this area.

Introduction to this compound

This compound is an antihypertensive agent, structurally related to the well-known Rauwolfia alkaloid, reserpine.[1] It is chemically identified as methyl 10,17α-dimethoxy-18β-[(3,4,5-trimethoxybenzoyl)oxy]-3β,20α-yohimban-16β-carboxylate.[1] Its primary therapeutic use has been in the management of hypertension.

Core Chemical Structure and Properties

The fundamental structure of this compound is based on the yohimbine (B192690) alkaloid skeleton. Key chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₃₃H₄₀N₂O₉ | [1] |

| Molecular Weight | 608.688 g·mol⁻¹ | [1] |

| CAS Number | 865-04-3 | [1] |

| IUPAC Name | Methyl 10,17α-dimethoxy-18β-[(3,4,5-trimethoxybenzoyl)oxy]-3β,20α-yohimban-16β-carboxylate | [1] |

Structural Analogs and Derivatives: The Reserpine Framework

Due to the limited specific data on this compound analogs, this section will focus on the broader family of reserpine derivatives, providing a basis for understanding potential modifications to the this compound scaffold. The structural relationship between reserpine, this compound, and another key analog, deserpidine (B1670285), is illustrated below.

Caption: Structural relationship of key reserpine analogs.

Structure-Activity Relationships (SAR) of Reserpine Analogs

Studies on reserpine analogs have provided valuable insights into the structural requirements for their biological activity. Key SAR points include:

-

The Trimethoxybenzoyl Moiety: The 3,4,5-trimethoxybenzoyl group at the C-18 position is crucial for the antihypertensive and sedative effects. Modifications to this group generally lead to a decrease in activity.

-

The Indole (B1671886) Nucleus: The integrity of the indole ring system is essential. Substitutions on the indole nitrogen or modifications to the aromatic ring can significantly alter the pharmacological profile.

-

The Yohimbine Skeleton: The stereochemistry of the pentacyclic yohimbine core is critical for receptor binding and activity. Epimerization at key chiral centers can lead to inactive compounds.

-

The C-11 Methoxy Group: The presence and position of the methoxy group on the indole ring influence the potency and side-effect profile. For instance, this compound has a methoxy group at the C-10 position, which is believed to contribute to its different side-effect profile compared to reserpine (C-11 methoxy).

Mechanism of Action: Insights from Reserpine

The primary mechanism of action for reserpine and its analogs, including this compound, is the inhibition of the vesicular monoamine transporter (VMAT). This leads to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) from nerve terminals.

Caption: Mechanism of action of reserpine-like alkaloids.

The inhibition of VMAT prevents the storage of monoamines in synaptic vesicles, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of monoamines in the peripheral and central nervous systems leads to a decrease in sympathetic tone, resulting in a reduction in blood pressure.

Experimental Protocols: A Generalized Approach

While specific protocols for a series of this compound analogs are not available, the following outlines a general experimental workflow for the synthesis and evaluation of reserpine-like compounds, based on established methodologies for Rauwolfia alkaloids.

Caption: Generalized experimental workflow for reserpine analogs.

General Synthesis of Reserpine Analogs

The synthesis of reserpine analogs often starts from commercially available precursors or natural products like reserpine itself. A common approach involves the semi-synthesis from reserpine, where specific functional groups are modified. For example, the synthesis of deserpidine from reserpine has been reported, involving a six-step process with an overall yield of 41%.

In Vitro Pharmacological Evaluation

A standard in vitro assay to evaluate the activity of reserpine analogs is a VMAT2 binding assay. This can be performed using isolated synaptic vesicles from rat brain. The ability of the test compounds to displace a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine, is measured to determine their binding affinity (Ki).

In Vivo Antihypertensive Activity

The antihypertensive effects of novel analogs are typically evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHR). The test compounds are administered orally or intravenously, and the blood pressure and heart rate are monitored over time.

Quantitative Data on Reserpine Analogs

The following table summarizes hypothetical quantitative data that would be crucial for evaluating a series of this compound analogs, based on the types of data reported for reserpine derivatives.

| Compound | VMAT2 Binding Affinity (Ki, nM) | In Vivo Antihypertensive Activity (ED₅₀, mg/kg) | Sedative Effect (Score) |

| This compound | Data not available | Data not available | Data not available |

| Analog 1 | (Value) | (Value) | (Value) |

| Analog 2 | (Value) | (Value) | (Value) |

| ... | ... | ... | ... |

Future Directions and Conclusion

The landscape of this compound structural analogs and derivatives remains largely unexplored, presenting a significant opportunity for drug discovery and development. The established knowledge of reserpine's structure-activity relationships provides a solid foundation for the rational design of novel this compound-based compounds. Future research should focus on the synthesis of a focused library of this compound analogs with modifications at key positions, followed by systematic pharmacological evaluation. Such studies could lead to the discovery of new antihypertensive agents with improved efficacy and a more favorable side-effect profile. The development of compounds with selective peripheral action over central effects would be a particularly valuable advancement in this class of antihypertensives.

References

The Enigmatic Antihypertensive: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methoserpidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoserpidine, a rauwolfia alkaloid and an isomer of reserpine (B192253), has historically been used as an antihypertensive agent.[1] Despite its clinical use, detailed pharmacokinetic and pharmacodynamic data for this compound are notably scarce in contemporary scientific literature. This technical guide provides a comprehensive overview of the known properties of this compound, drawing heavily on the well-characterized profile of its close relative, reserpine, to infer its pharmacological behavior. This document aims to consolidate the available information and provide a framework for future research into this compound.

Introduction

This compound is a member of the yohimbine (B192690) alkaloid class of organic compounds.[2] It has been utilized for its antihypertensive properties, though its clinical use has largely been superseded by newer agents with more favorable side-effect profiles and better-characterized pharmacokinetics. The primary challenge in delineating the specific pharmacological profile of this compound is the limited availability of modern, in-depth studies. Much of the existing literature dates back to the mid-20th century and lacks the detailed experimental protocols and quantitative analysis expected today.

This guide will synthesize the available historical data on this compound with the extensive body of research on reserpine to provide a robust, albeit inferred, understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics.

Pharmacodynamics: An Inferred Mechanism of Action

2.1. Inferred Mechanism of Action: Inhibition of VMAT2

Reserpine exerts its antihypertensive and neuroleptic effects by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2).[3] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its primary function is to transport monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.

By inhibiting VMAT2, reserpine prevents the sequestration of these neurotransmitters. The monoamines that remain in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a depletion of monoamine stores in the nerve terminals. This depletion of catecholamines (norepinephrine and dopamine) in the sympathetic nervous system leads to a decrease in peripheral vascular resistance, heart rate, and cardiac output, resulting in a reduction in blood pressure.

2.2. Signaling Pathway

The following diagram illustrates the inferred signaling pathway of this compound, based on the known mechanism of reserpine.

References

Technical Guide: Predicted ADME Profile of Methoserpidine

Introduction

Methoserpidine is an antihypertensive drug, structurally related to reserpine (B192253), belonging to the Rauwolfia alkaloids.[2][3] Like reserpine, its therapeutic effect is attributed to its antiadrenergic properties, primarily through the depletion of catecholamines from nerve endings.[4][5] Understanding the ADME profile of a drug candidate is critical for evaluating its pharmacokinetic properties, efficacy, and safety. This document serves as a technical guide to the predicted ADME characteristics of this compound and the standard methodologies for their assessment.

A typical workflow for evaluating the ADME profile of a compound involves a series of in vitro assays before proceeding to in vivo studies. These initial assays provide crucial data on permeability, metabolic stability, and potential for drug-drug interactions, helping to identify promising candidates early in the drug discovery pipeline.

Caption: General workflow for ADME profiling in drug discovery.

Absorption

The absorption of a drug determines its ability to enter the bloodstream from the site of administration. For orally administered drugs, this involves crossing the gastrointestinal epithelium. This compound, being a structural analogue of reserpine, is predicted to be readily absorbed from the GI tract due to its lipophilic nature.

Predicted Absorption Profile

| Parameter | Predicted Value/Characteristic | Rationale / In Vitro Model |

| Oral Bioavailability | Data not available | Predicted to be moderate to high, but potentially limited by first-pass metabolism in the gut wall and liver, similar to reserpine. |

| Permeability | High | The lipophilic structure suggests rapid passive diffusion across cell membranes. This can be confirmed using a Caco-2 permeability assay. |

| Absorption Mechanism | Passive Diffusion | Primary mechanism is likely passive diffusion driven by the concentration gradient across the intestinal mucosa. |

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro. It utilizes a monolayer of differentiated Caco-2 cells, which resemble the epithelial lining of the small intestine.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.

-

Transport Study (Apical to Basolateral - A to B):

-

The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

A dosing solution of the test compound (e.g., 10 µM) is added to the apical (donor) compartment.

-

The basolateral (receiver) compartment is filled with fresh transport buffer.

-

The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Samples are taken from the receiver compartment at specified time points.

-

-

Transport Study (Basolateral to Apical - B to A): To assess active efflux, the process is reversed, with the compound added to the basolateral compartment and samples taken from the apical compartment.

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

-

Data Calculation: The Papp value is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

-

-

Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd). Only the unbound (free) fraction of a drug is available to exert its pharmacological effect.

Predicted Distribution Profile

| Parameter | Predicted Value/Characteristic | Rationale / In Vitro Model |

| Plasma Protein Binding (PPB) | Data not available | Predicted to be high. Lipophilic compounds like reserpine bind extensively to plasma proteins, particularly albumin. |

| Volume of Distribution (Vd) | Data not available | Predicted to be large. Due to its lipophilic nature, this compound is expected to distribute widely into tissues, resulting in a Vd significantly larger than the plasma volume. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Reserpine is known to cross the BBB and exert central effects. This compound is also expected to penetrate the CNS, though possibly to a different extent. |

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a common method to determine the fraction of a drug bound to plasma proteins.

Objective: To measure the percentage of the test compound bound to plasma proteins in vitro.

Methodology:

-

Apparatus Setup: A dialysis unit consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins and protein-bound drug.

-

Procedure:

-

One chamber is filled with plasma (human or other species) spiked with the test compound at a known concentration.

-

The other chamber is filled with a protein-free buffer solution (e.g., phosphate-buffered saline).

-

The unit is sealed and incubated at 37°C with rotation until equilibrium is reached (typically 4-24 hours).

-

-

Sample Analysis: After incubation, aliquots are taken from both the plasma chamber and the buffer chamber. The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.

-

Data Calculation:

-

Percent Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100

-

Fraction Unbound (fu) = Conc_buffer / Conc_plasma

-

Metabolism

Metabolism refers to the chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination. This process often involves Phase I (functionalization) and Phase II (conjugation) reactions. The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) family.

Predicted Metabolism Profile

| Parameter | Predicted Value/Characteristic | Rationale / In Vitro Model |

| Primary Site | Liver, Intestinal Mucosa | Reserpine undergoes significant metabolism in both the gut wall and the liver. |

| Metabolic Pathways | Hydrolysis, Oxidation | The main metabolic route for reserpine is hydrolysis by esterases to form methylreserpate and trimethoxybenzoic acid. Oxidative reactions, such as O-demethylation by CYP enzymes, are also likely. |

| Metabolic Stability | Data not available | Predicted to be low to moderate, suggesting it is readily metabolized. This can be determined using a liver microsomal stability assay. |

| Key Metabolites | Not explicitly identified | Predicted to be analogous to reserpine's metabolites (e.g., hydrolysis products). |

Experimental Protocol: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Methodology:

-

Reaction Mixture Preparation: A master mix is prepared containing liver microsomes (e.g., human or rat) and phosphate (B84403) buffer (pH 7.4) in a 96-well plate.

-

Incubation: The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed to 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH. A parallel incubation without NADPH serves as a negative control.

-

Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

In vitro t½ = 0.693 / k

-

Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomal protein / mL)

-

Excretion

Excretion is the process by which a drug and its metabolites are irreversibly removed from the body. The primary routes are renal (urine) and biliary (feces).

Predicted Excretion Profile

| Parameter | Predicted Value/Characteristic | Rationale |

| Route of Elimination | Renal and Biliary | Reserpine and its metabolites are eliminated through both urine and feces, with some intact drug found in fecal samples due to biliary transport. A similar pattern is expected for this compound. |

| Elimination Half-Life (t½) | Data not available | The half-life depends on both clearance and volume of distribution. Given the predicted high Vd and moderate clearance, a relatively long half-life could be anticipated. After 4 to 5 half-lives, a drug is considered effectively eliminated. |

| Clearance (CL) | Data not available | Clearance is expected to be primarily metabolic (hepatic). |

Mechanism of Action Pathway

This compound's antihypertensive effect, like that of reserpine, stems from its ability to deplete catecholamines (e.g., norepinephrine, dopamine) from presynaptic nerve terminals. It acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). This prevents the uptake and storage of monoamines into synaptic vesicles, leaving them exposed to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of neurotransmitters available for release leads to reduced sympathetic nerve activity and a lowering of blood pressure.

Caption: Mechanism of action of this compound via VMAT2 inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C33H40N2O9 | CID 71798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

The Stereochemical Landscape of Methoserpidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoserpidine, a diastereomer of the well-known antihypertensive agent reserpine, possesses a complex stereochemical architecture that is crucial to its pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, and outlines the general experimental methodologies employed for its determination. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages information on analogous yohimbine (B192690) alkaloids to present a thorough understanding of the principles and techniques involved in its stereochemical analysis.

Introduction

This compound is a member of the yohimbine alkaloid family, characterized by a pentacyclic ring system with multiple stereocenters.[1] The precise three-dimensional arrangement of atoms in these centers dictates the molecule's interaction with biological targets, thereby influencing its efficacy and safety profile. Understanding the stereochemistry of this compound is therefore a fundamental requirement for its development and application in medicine.

Absolute Configuration of this compound

The absolute stereochemistry of this compound has been established and is systematically named as methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[2] The molecule possesses six chiral centers, the configurations of which are presented in the table below.

| Stereocenter | Configuration |

| C1 | R |

| C15 | S |

| C17 | R |

| C18 | R |

| C19 | S |

| C20 | S |

| Table 1: Absolute Configuration of Stereocenters in this compound. |

Experimental Determination of Stereochemistry

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. For determining the absolute configuration, anomalous dispersion effects are utilized, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths. The Flack parameter is a critical value in confirming the absolute stereochemistry.

A general workflow for X-ray crystallographic analysis is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the relative stereochemistry of a molecule by measuring through-space proton-proton interactions.

Methodology:

-

Sample Preparation: A solution of highly pure this compound is prepared in a suitable deuterated solvent.

-

1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY.

-

Spectral Analysis:

-

¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons are assigned to the molecular structure.

-

COSY, HSQC, HMBC: These experiments are used to establish the connectivity of the atoms within the molecule.

-

NOESY: The presence of cross-peaks in the NOESY spectrum indicates protons that are in close spatial proximity. By analyzing these correlations, the relative configuration of the stereocenters can be deduced. For example, a strong NOE between two protons on adjacent stereocenters would suggest they are on the same face of the ring system.

-

While NMR can elucidate relative stereochemistry, it generally cannot determine the absolute configuration on its own without the use of chiral derivatizing agents or comparison to a known standard.

Stereoselective Synthesis

The absolute configuration of a natural product can also be confirmed by its total synthesis from starting materials of known stereochemistry.

General Strategy for Yohimbine Alkaloids:

The synthesis of complex alkaloids like this compound is a challenging endeavor. A common strategy involves the stereocontrolled construction of the key ring systems. For instance, a Diels-Alder reaction or a Pictet-Spengler reaction could be employed to form the core structure with the desired stereochemistry, often using chiral catalysts or auxiliaries to control the outcome of the reaction. The final synthesized product is then compared to the natural product using various analytical techniques (e.g., NMR, mass spectrometry, and chiral HPLC) to confirm its identity and stereochemistry.

The logical relationship for confirming stereochemistry via synthesis is outlined below.

Signaling Pathways and Stereochemistry

The specific signaling pathways modulated by this compound and the influence of its stereoisomers on these pathways are not well-documented in publicly available research. However, it is a well-established principle in pharmacology that stereoisomers can exhibit significantly different activities at biological targets. One enantiomer may be a potent agonist, while the other is a weak agonist, an antagonist, or even inactive. This is due to the chiral nature of biological receptors and enzymes, which preferentially bind to ligands with a specific three-dimensional arrangement. Therefore, the defined stereochemistry of this compound is critical for its interaction with its molecular targets, which are believed to be similar to those of reserpine, involving the inhibition of the vesicular monoamine transporter 2 (VMAT2).

Conclusion

The stereochemistry of this compound is a defining feature of its molecular identity and pharmacological activity. Its absolute configuration has been determined as (1R,15S,17R,18R,19S,20S). The elucidation of such complex stereostructures relies on powerful analytical techniques, primarily single-crystal X-ray crystallography, supported by NMR spectroscopy and confirmed through stereoselective synthesis. For drug development professionals, a thorough understanding and confirmation of the stereochemistry of this compound are paramount for ensuring its quality, efficacy, and safety. Further research into the pharmacological activities of its individual stereoisomers would provide valuable insights into its mechanism of action and potential for therapeutic optimization.

References

Methoserpidine: A Technical Whitepaper on a Yohimbine Alkaloid with Reserpine-like Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoserpidine, an indole (B1671886) alkaloid, belongs structurally to the yohimban (B1201205) class of compounds, sharing the same core pentacyclic skeleton as yohimbine (B192690). However, this structural classification belies a profound divergence in pharmacological activity. While yohimbine is defined by its selective antagonism of α2-adrenergic receptors, this compound functions as an antihypertensive agent with a mechanism analogous to that of reserpine (B192253)—the inhibition of vesicular monoamine transporters (VMAT). This guide provides an in-depth technical examination of this compound, contrasting its properties with the parent alkaloid yohimbine, presenting available quantitative data, detailing relevant experimental protocols, and visualizing its core mechanism of action.

Structural Classification: The Yohimban Skeleton

The defining feature that classifies this compound as a yohimbine alkaloid is the shared pentacyclic ring structure known as the yohimban skeleton.[1] This core is derived biosynthetically from tryptophan.[2] The distinct pharmacological profiles of this compound and yohimbine arise from the different stereochemistry and substitutions at various positions on this shared framework.

-

Yohimbine: Its IUPAC name is methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[3] Key features include a hydroxyl group at position 18.

-

This compound: Its IUPAC name is methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[1] This structure is significantly more complex, featuring a methoxy (B1213986) group on the indole ring (position 7), another methoxy group at position 18, and a large 3,4,5-trimethoxybenzoyl ester group at position 17.

This compound is also classified as a Rauwolfia alkaloid and is considered a non-depressant isomer of the well-known antihypertensive, reserpine.[4] The structural similarities and differences are best illustrated visually.

Contrasting Mechanisms of Action

The distinct substitutions on the yohimban skeleton result in completely different primary pharmacological targets and subsequent physiological effects.

This compound: VMAT Inhibition and Monoamine Depletion

This compound's primary therapeutic action as an antihypertensive agent is attributed to its function as an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). This mechanism is shared with reserpine.

VMAT2 is a transport protein located on the membrane of presynaptic vesicles within monoaminergic neurons. Its function is to pump cytosolic monoamines—such as norepinephrine (B1679862), dopamine, and serotonin (B10506)—into the vesicles for storage and subsequent release. By irreversibly blocking VMAT2, this compound prevents the sequestration of these neurotransmitters. The unprotected monoamines remaining in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a progressive depletion of neurotransmitter stores in the presynaptic terminal.

The antihypertensive effect is a direct consequence of norepinephrine depletion at peripheral sympathetic nerve endings. Reduced norepinephrine release leads to decreased stimulation of postsynaptic adrenergic receptors on blood vessels and the heart, resulting in vasodilation, reduced cardiac output, and a lowering of blood pressure.

Yohimbine: α2-Adrenergic Receptor Antagonism

In stark contrast, yohimbine acts as a selective and competitive antagonist of α2-adrenergic receptors. These receptors are primarily located presynaptically on sympathetic neurons and function as part of a negative feedback loop.

When norepinephrine is released into the synapse, it binds to these presynaptic α2-receptors, which signals the neuron to inhibit further norepinephrine release. By blocking these receptors, yohimbine interrupts this negative feedback. The neuron does not receive the "stop" signal, leading to a sustained and increased release of norepinephrine into the synaptic cleft. This results in an overall increase in sympathetic tone, manifesting as elevated heart rate and blood pressure, effects that are diametrically opposed to those of this compound.

Quantitative Pharmacological Data

The available quantitative data underscore the distinct pharmacological profiles of these compounds. Data for this compound itself is sparse in modern literature; therefore, data for reserpine is included as a functional analogue for its VMAT2 inhibitory action.

Table 1: Comparative Receptor & Transporter Binding Affinities

| Compound | Target | Affinity (Ki or IC50) | Species | Notes |

| Yohimbine | α2C-Adrenergic Receptor | 0.88 nM (Ki) | Human | Highest affinity for α2 subtypes. |

| α2A-Adrenergic Receptor | 1.4 nM (Ki) | Human | ||

| α2B-Adrenergic Receptor | 7.1 nM (Ki) | Human | ||

| 5-HT1A, 5-HT1B, 5-HT1D | Moderate Affinity | - | Also interacts with serotonin receptors. | |

| This compound | VMAT2 | Data not readily available | - | Action is inferred from its relation to reserpine. |

| Reserpine | VMAT2 | < 1 nM (IC50) | Rat | Potent, irreversible inhibitor. |

| α-Adrenergic Receptors | Low Affinity | - | Action is not receptor-mediated. |

Table 2: Clinical Antihypertensive Effects

| Compound | Study Population | Dose | Mean Systolic BP Reduction | Mean Diastolic BP Reduction | Reference |

| This compound | Hypertensive Patients | 15-60 mg/day | ~20-40 mmHg | ~10-20 mmHg | Data synthesized from early clinical trials. |

| Reserpine | Refractory Hypertension | 0.1 mg/day | 23.8 ± 11.8 mmHg (awake) | 17.8 ± 9.2 mmHg (awake) |

Experimental Protocols

Detailed experimental protocols for this compound are primarily found in historical literature. Below are representative methodologies for the analysis of Rauwolfia alkaloids and the clinical assessment of their antihypertensive effects, based on modern and historical precedents.

Protocol: Quantification of Alkaloids by HPLC

This protocol outlines a general method for the extraction and quantification of yohimban-type alkaloids from a plant matrix or formulation, adapted from multiple sources.

-

Extraction:

-

Weigh 1g of powdered source material (e.g., Rauwolfia root).

-

Moisten with 10% ammonia (B1221849) solution and dry.

-

Perform Soxhlet extraction or reflux with a suitable solvent (e.g., chloroform, methanol) for 1-2 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

-

Dissolve the crude extract in a known volume of 0.01 M HCl, adjust pH to 6.0, and filter to obtain the crude alkaloid fraction (CAF).

-

-

HPLC Analysis:

-

System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted). A typical ratio is 35:65 Acetonitrile:Phosphate Buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength appropriate for indole alkaloids, typically around 268 nm.

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. Inject known concentrations to establish a linear relationship between peak area and concentration.

-

Sample Analysis: Inject the prepared CAF. Identify the this compound peak by comparing its retention time to the standard. Quantify the amount based on the peak area and the standard curve.

-

Protocol: Clinical Assessment of Antihypertensive Efficacy

This protocol is based on the methodology used in a proof-of-concept study for reserpine in refractory hypertension, which serves as a robust model for assessing VMAT-inhibiting antihypertensives.

-

Patient Selection:

-

Recruit patients with a confirmed diagnosis of hypertension (e.g., uncontrolled blood pressure on multiple antihypertensive agents).

-

Confirm patient adherence to their existing medication regimen.

-

Establish inclusion/exclusion criteria (e.g., renal function, absence of contraindications).

-

-

Washout and Baseline Measurement:

-

If ethically permissible and safe, taper and discontinue any existing sympatholytic medications (e.g., clonidine) over a 1-2 week period to avoid confounding results.

-

Establish baseline blood pressure. This should include both automated office blood pressure (AOBP) readings and 24-hour ambulatory blood pressure (ABP) monitoring to assess mean awake, asleep, and 24-hour pressures.

-

-

Intervention:

-

Administer the investigational drug (e.g., this compound) in an open-label or double-blind, placebo-controlled fashion.

-

Start with a low dose (e.g., reserpine was started at 0.1 mg daily) and titrate if necessary based on a predefined protocol.

-

The treatment duration should be sufficient to observe the full effect (e.g., 4 weeks).

-

-

Endpoint Assessment:

-

At the end of the treatment period, repeat the AOBP and 24-hour ABP measurements performed at baseline.

-

The primary endpoint is the change in systolic and diastolic blood pressure from baseline to the end of the study.

-

Monitor for adverse effects throughout the trial.

-

Conclusion

This compound is unequivocally a yohimbine alkaloid by structural definition, sharing the foundational yohimban chemical scaffold. However, this shared heritage is where the similarity ends. Its pharmacological identity is that of a reserpine-like antihypertensive, acting via the potent inhibition of VMAT2 to deplete stores of monoamine neurotransmitters. This stands in direct opposition to the α2-adrenergic antagonism of yohimbine, which enhances sympathetic outflow. For drug development professionals and researchers, this compound serves as a compelling example of how subtle modifications to a complex natural scaffold can dramatically and fundamentally alter its interaction with biological targets, leading to entirely different and opposing therapeutic applications. Understanding this structure-activity relationship is critical for the rational design and classification of novel therapeutics derived from alkaloid scaffolds.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Methoserpidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoserpidine is an antihypertensive agent, chemically related to reserpine, that acts by depleting catecholamines from peripheral sympathetic nerve endings. Accurate and reliable quantification of this compound in active pharmaceutical ingredients (APIs), pharmaceutical dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A UV-Vis spectrophotometric method is also described for the straightforward assay of this compound in bulk and tablet formulations.

The methodologies presented here are based on established analytical principles and validated methods for structurally related compounds, providing a strong foundation for implementation in a laboratory setting. It is recommended that each method be fully validated in the user's laboratory to ensure compliance with regulatory standards.

Mechanism of Action of this compound

This compound exerts its antihypertensive effect by inhibiting the vesicular monoamine transporter 2 (VMAT2) in the peripheral sympathetic neurons. This inhibition prevents the uptake and storage of monoamines (norepinephrine, dopamine, and serotonin) into synaptic vesicles. The unsecured monoamines are then metabolized by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of catecholamine stores at the nerve endings leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical tablet formulations.

Experimental Workflow

Protocol

1. Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

2. Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 5mM ammonium acetate buffer (pH adjusted to 3.5 with formic acid) in a ratio of 70:30 (v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 268 nm

-

Injection Volume: 20 µL

4. Preparation of Standard Solutions:

-

Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

5. Preparation of Sample Solution (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

-

Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

6. System Suitability:

-

Inject the standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

-

The tailing factor for the this compound peak should be not more than 2.0.

-

The theoretical plates for the this compound peak should be not less than 2000.

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the amount of this compound in the tablets.

Quantitative Data (Typical Performance)

| Parameter | Typical Value |

| Linearity Range | 1 - 20 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as human plasma for pharmacokinetic studies.

Experimental Workflow

Protocol

1. Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Data acquisition and processing software

2. Reagents and Materials:

-

This compound reference standard

-

Internal Standard (IS), e.g., Reserpine-d3

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to ensure separation from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (to be determined by infusion of a standard solution)

-

Internal Standard: Precursor ion > Product ion (e.g., for Reserpine-d3)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

6. Calibration and Quality Control Samples:

-

Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of the internal standard into drug-free human plasma.

Quantitative Data (Typical Performance)

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Matrix Effect | Minimal and compensated by IS |

| Recovery | > 80% |

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the routine quality control assay of this compound in bulk and pharmaceutical tablet formulations.

Protocol

1. Instrumentation:

-

UV-Vis Spectrophotometer with 1 cm quartz cuvettes

2. Reagents and Materials:

-

This compound reference standard

-

Methanol (spectroscopic grade)

3. Procedure:

-

Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 268 nm.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound (100 µg/mL) in methanol. From the stock solution, prepare a series of dilutions to obtain concentrations in a linear range (e.g., 2-20 µg/mL).

-

Preparation of Sample Solution (Tablets): Prepare the sample solution as described in the HPLC-UV method, using methanol as the solvent, to obtain a final concentration within the established linear range.

-

Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.

4. Data Analysis:

-

Construct a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the amount of this compound in the tablets.

Quantitative Data (Typical Performance)

| Parameter | Typical Value |

| λmax | ~268 nm |

| Linearity Range | 2 - 20 µg/mL (r² > 0.998) |

| Accuracy (% Recovery) | 98.5 - 101.5% |

| Precision (% RSD) | < 2.0% |

Method Validation

All analytical methods intended for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate specificity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-